tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate
Description
"tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate" is a carbamate derivative featuring a piperidine scaffold substituted with an amino group at the 4-position. The molecule includes a tert-butyl carbamate group linked via a propyl chain to a glyoxylamide moiety (N-[2-oxoethyl]). Such compounds are often intermediates in medicinal chemistry, particularly for kinase inhibitors or protease modulators, where the piperidine moiety contributes to target binding .
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate |
InChI |
InChI=1S/C15H29N3O3/c1-5-8-18(14(20)21-15(2,3)4)11-13(19)17-9-6-12(16)7-10-17/h12H,5-11,16H2,1-4H3 |
InChI Key |
ILXXYOHJFDRTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)N1CCC(CC1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate typically involves multiple steps. One common route starts with the preparation of the aminopiperidine intermediate. This intermediate is then reacted with tert-butyl chloroformate and propylamine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminopiperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate involves its interaction with specific molecular targets. The aminopiperidine moiety can interact with various enzymes and receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several carbamate- and piperidine-containing derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Comparisons
Core Scaffold Differences The target compound uses a 4-aminopiperidine core, which provides a basic NH₂ group for hydrogen bonding and solubility. In contrast, the tetrahydroquinoline (THQ) analog () offers a planar aromatic system for π-π stacking, often critical in CNS-targeting drugs .
The chloro-dioxonaphthalene substituent () introduces electrophilic character, enabling covalent binding to cysteine residues in enzymes like kinases .
Synthetic Considerations
- The acetylation step in synthesizing tert-butyl (1-acetylpiperidin-4-yl)carbamate () highlights the need for protecting-group strategies when handling free amines, a step unnecessary in the target compound due to its stable carbamate linkage .
- The THQ analog () requires a multi-step synthesis to construct the fused aromatic system, whereas the target compound’s piperidine scaffold is more readily accessible .
Physicochemical Properties The 4-aminopiperidine in the target compound likely confers higher water solubility (pKa ~9–10 for NH₂) compared to the acetylated or THQ analogs. However, the THQ derivative’s aromaticity may enhance blood-brain barrier penetration .
Research Findings and Implications
- Target Compound: The free 4-amino group makes it a versatile intermediate for further functionalization (e.g., coupling with carboxylic acids or sulfonyl chlorides). Its tert-butyl carbamate group ensures stability during synthetic workflows.
- Acetylated Analog () : Demonstrated utility as a precursor in kinase inhibitor synthesis, with the acetyl group preventing undesired side reactions during coupling steps .
- THQ Analog () : Reported in Enamine’s catalog as a building block for neuroactive compounds, leveraging the THQ scaffold’s affinity for serotonin receptors .
Biological Activity
Tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate, commonly referred to as M4 , is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C₁₅H₂₉N₃O₃
- Molecular Weight : 299.41 g/mol
- CAS Number : 1303890-56-3
M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase, two key enzymes involved in the pathology of Alzheimer's disease. The compound's ability to inhibit these enzymes is critical for preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration.
Key Findings:
- Inhibition of Aβ Aggregation : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM, indicating strong potential for preventing amyloid plaque formation .
- Cell Viability Enhancement : In vitro studies showed that M4 increased astrocyte cell viability in the presence of Aβ 1-42. When astrocytes were treated with M4 alongside Aβ, cell viability improved significantly compared to those treated with Aβ alone .
- Reduction of Pro-inflammatory Cytokines : M4 treatment resulted in decreased levels of TNF-α and other inflammatory markers, suggesting a neuroprotective effect against inflammation induced by Aβ .
In Vitro Studies
In vitro experiments have shown that M4 not only protects astrocytes from Aβ-induced toxicity but also modulates inflammatory responses. The compound was found to maintain cell viability at concentrations that were non-cytotoxic, thus supporting its potential for therapeutic use without adverse effects .
In Vivo Studies
In vivo assessments using scopolamine-induced models of Alzheimer's disease showed that while M4 reduced β-secretase activity and Aβ levels, it did not achieve statistical significance compared to traditional treatments like galantamine. This suggests that while M4 has promising properties, further optimization may be necessary to enhance its bioavailability and efficacy in live models .
Case Studies and Research Findings
Several studies have explored the biological activity of M4:
- Neuroprotection Against Aβ Toxicity :
- Inflammatory Response Modulation :
- Comparison with Established Treatments :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
